(+/-)-芥子油酰肉碱

描述

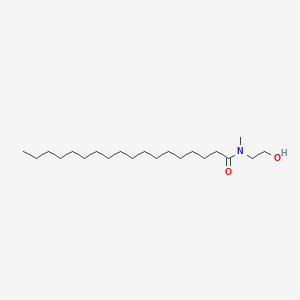

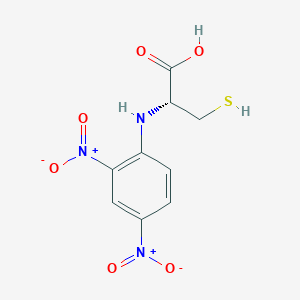

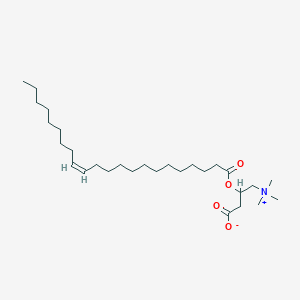

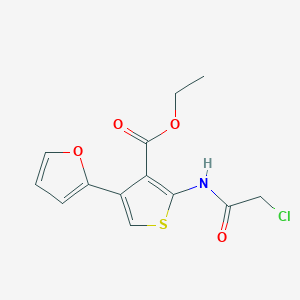

(+/-)-Erucylcarnitine is a compound that belongs to the class of long-chain acylcarnitines. It is a derivative of erucic acid, which is a monounsaturated omega-9 fatty acid commonly found in rapeseed oil. Erucylcarnitine is synthesized by the combination of erucic acid and L-carnitine. It has been found to have various biochemical and physiological effects on the body, making it a subject of interest in scientific research.

科学研究应用

线粒体代谢和抑制

- 芥子油酰肉碱和线粒体氧化:芥子油酰肉碱对其他脂肪酸的线粒体氧化表现出显着的抑制作用,尤其是在心脏中。这种抑制作用在心脏线粒体中比在肝脏线粒体中更明显。该化合物不会抑制由棕榈酰肉碱形成线粒体内的长链酰基辅酶 A,表明其在线粒体代谢中具有特异性作用 (Christophersen 和 Bremer,1972)。

- 芥子油酰肉碱对棕榈酰肉碱氧化的影响:研究表明,芥子油酰肉碱可能抑制棕榈酰基团进入β-氧化循环,表明对长链酰基辅酶 A 脱氢酶具有底物竞争性抑制。这种机制可以解释芥子油酰肉碱对线粒体氧化中使用的各种底物的抑制作用 (Christophersen 和 Christiansen,1975)。

细胞和分子效应

- 在大脑代谢中的作用:酰基肉碱,包括芥子油酰肉碱,在大脑代谢中具有重要作用。它们参与合成脂质、改变和稳定膜组成、调节基因和蛋白质、改善线粒体功能、增加抗氧化活性以及增强神经传递。这表明酰基肉碱在神经保护和大脑健康中具有多方面作用 (Jones、McDonald 和 Borum,2010)。

诊断和治疗潜力

- 代谢紊乱的生物标志物:左旋肉碱和酰基肉碱,如芥子油酰肉碱,被认为是重要的线粒体生物标志物。它们用于筛查新生儿的脂肪酸氧化遗传性疾病。除了新生儿筛查外,它们的测量还可以预测死亡率并识别糖尿病、败血症、癌症和心力衰竭等疾病 (McCann、De la Rosa、Rosania 和 Stringer,2021)。

生化和分析观点

- 酰基肉碱的分析方法:串联质谱等先进分析技术被用来检测芥子油酰肉碱等酰基肉碱。这些方法对于诊断由异常酰基肉碱积累引起的 20 多种先天性代谢缺陷至关重要 (Smith 和 Matern,2010)。

属性

IUPAC Name |

3-[(Z)-docos-13-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H55NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29(33)34-27(25-28(31)32)26-30(2,3)4/h12-13,27H,5-11,14-26H2,1-4H3/b13-12- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWXOVLPQSTGNY-SEYXRHQNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H55NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36168-22-6 | |

| Record name | Erucylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036168226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERUCYLCARNITINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIB8N0V3O9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide](/img/structure/B3051730.png)

![5-[6-(Dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3051737.png)